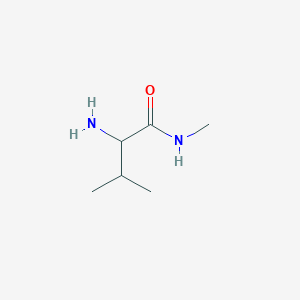

2-amino-N,3-dimethylbutanamide

Description

Contextual Significance in Organic Chemistry and Chemical Synthesis

2-Amino-N,3-dimethylbutanamide holds considerable importance as an intermediate in various chemical syntheses. nih.govchemicalbook.com It is particularly recognized for its role in the production of imidazolinone compounds, which are effective herbicides. nih.gov The racemic mixture of its enantiomers (levo and dextral forms) is commonly used for this purpose. nih.gov

The synthesis of this compound can be achieved through multiple routes. One common method involves the reaction of 2-amino-2,3-dimethylbutanenitrile (B50279) with sulfuric acid. nih.gov Another approach utilizes the microbial catalysis of 2-amino-2,3-dimethyl butyronitrile (B89842) using nitrile hydratase from microorganisms such as Rhodococcus qingshengii, Nocardia globerula, or Rhodococcus erythropolis. google.com This biological method is noted for its mild reaction conditions and high yield. google.com A one-pot synthesis method has also been developed, starting from 2-amino-3-methylbenzoic acid, which offers high yields and is environmentally friendly. sioc-journal.cn

Classification within Primary Amino Acid Amide Derivatives (PAADs)

Amides are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. chemistrylearner.comwikipedia.org They can be classified as primary, secondary, or tertiary based on the number of carbon atoms bonded to the nitrogen. chemistrylearner.comsavemyexams.comyoutube.com this compound, with the formula RCONH2, is classified as a primary amide. chemistrylearner.com

More specifically, it falls under the category of primary amino acid amide derivatives (PAADs). Amino acids are organic compounds containing both an amino group (-NH2) and a carboxylic acid group (-COOH). savemyexams.com PAADs are derivatives of amino acids where the terminal acetyl moiety has been removed. nih.gov Research into PAADs has revealed their potential as anticonvulsants and for the treatment of neuropathic pain. nih.gov

Historical Development of Research Investigations

Initial research into compounds like this compound was driven by their application in agriculture, specifically as intermediates for herbicides. nih.govgoogle.com The chemical synthesis methods, such as the Strecker reaction followed by hydrolysis, were established early on. google.com

More recent research has focused on improving the efficiency and environmental impact of its synthesis. The development of microbial catalysis methods using nitrile hydratase represents a significant advancement. google.com The earliest discoveries of microorganisms capable of degrading nitriles date back to the 1980s. google.com Further investigations have led to the one-pot synthesis method, which streamlines the production process. sioc-journal.cn The exploration of PAADs, including this compound, for medicinal applications is an ongoing area of study, with a focus on their anticonvulsant and analgesic properties. nih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-2,3-dimethylbutanamide | nih.gov |

| Molecular Formula | C6H14N2O | nih.gov |

| Molecular Weight | 130.19 g/mol | nih.gov |

| CAS Number | 40963-14-2 | nih.gov |

| Melting Point | 76-80 °C | nih.gov |

Synonyms for this compound

| Synonym |

|---|

| 2-Amino-2,3-dimethylbutyramide |

| 2-Methylvalinamide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)5(7)6(9)8-3/h4-5H,7H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTIZBDONHCJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N,3 Dimethylbutanamide

Chemical Synthesis Approaches

The traditional chemical synthesis of 2-amino-N,3-dimethylbutanamide often begins with the formation of a crucial precursor, an α-aminonitrile, followed by hydrolysis to the desired amide.

Strecker Reaction for Amino-Nitrile Precursor Generation

The Strecker synthesis is a well-established method for producing α-amino acids and their derivatives. wikipedia.org In the context of this compound synthesis, the process commences with the reaction of 3-methyl-2-butanone (B44728) with a cyanide source, such as sodium cyanide, and ammonia (B1221849). wikipedia.orggoogle.com This three-component condensation reaction yields the α-aminonitrile, 2-amino-2,3-dimethylbutyronitrile. google.comnih.gov

The mechanism involves the initial formation of an imine from the ketone and ammonia, which is then attacked by the cyanide ion to form the aminonitrile. wikipedia.org While effective, the classical Strecker reaction produces a racemic mixture of the aminonitrile. wikipedia.orggoogle.com

Hydrolysis Pathways of Nitrile Intermediates under Acidic or Basic Catalysis

Once the 2-amino-2,3-dimethylbutyronitrile precursor is obtained, the next step involves the hydrolysis of the nitrile group to an amide. This transformation can be achieved under either acidic or basic conditions. libretexts.org

Acidic Hydrolysis: A common method involves treating the aminonitrile with a strong acid, such as sulfuric acid. nih.govnih.gov For instance, 2-amino-2,3-dimethylbutanenitrile (B50279) can be added to concentrated sulfuric acid, followed by heating. google.com The reaction mixture is then cooled and neutralized with a strong base, like aqueous ammonia, to yield this compound. google.com One reported procedure involves adding 11.8g of 2-amino-2,3-dimethylbutyronitrile to 29.7ml of sulfuric acid, maintaining the temperature below 25°C. The mixture is then heated to 100°C for one hour. After cooling, 85ml of concentrated aqueous ammonia is added, keeping the temperature below 75°C. The product is then extracted and crystallized, yielding 11.2g (81.7%) of this compound. google.com

Basic Hydrolysis: Alternatively, the hydrolysis can be performed in a basic medium. The hydroxide (B78521) ion acts as a nucleophile, attacking the nitrile carbon. libretexts.orgyoutube.com This is followed by protonation from water to form an imidic acid, which then tautomerizes to the amide. libretexts.org While this method is viable, further hydrolysis to the carboxylic acid can occur under vigorous conditions. youtube.com

More recently, microbial catalysis has emerged as a greener alternative. Nitrile hydratase enzymes from microorganisms like Rhodococcus qingshengii, Nocardia globerula, and Rhodococcus erythropolis can catalyze the hydration of 2-amino-2,3-dimethylbutyronitrile to this compound with high efficiency and yield (over 95%) under mild conditions. google.comgoogle.com For example, Rhodococcus boritolerans CCTCC M 208108 has been used for the enzymatic synthesis of the target amide from its nitrile precursor. nih.gov

Advanced Amide Bond Formation Strategies

Modern organic synthesis offers sophisticated methods for forming amide bonds, which can be applied to the synthesis of this compound, often providing better control and higher yields.

Peptide coupling reagents are designed to facilitate the formation of amide bonds with high efficiency and minimal side reactions, particularly racemization. peptide.comuniurb.it These reagents activate the carboxylic acid component, making it more susceptible to nucleophilic attack by an amine. uniurb.it

Common classes of coupling reagents include carbodiimides (like DCC and DIC), phosphonium (B103445) salts (such as BOP and PyBOP), and aminium/uronium salts (like HBTU and HATU). peptide.comuni-kiel.desigmaaldrich.com For the synthesis of this compound, a protected amino acid, such as Boc-L-tert-leucine, would be activated by one of these reagents and then reacted with an amine source. The choice of reagent can be critical, especially when dealing with sterically hindered amino acids. sigmaaldrich.combachem.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with these reagents to suppress racemization and improve reaction rates. peptide.comuniurb.it

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Examples | Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Commonly used, but can lead to racemization. Byproducts can be difficult to remove. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient, especially for sterically hindered couplings. uni-kiel.desigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Popular for both solid-phase and solution-phase synthesis due to soluble byproducts. peptide.combachem.com |

The Weinreb amide synthesis provides a mild and efficient method for the preparation of ketones and can also be adapted for amide synthesis. mychemblog.comwikipedia.org A Weinreb amide, an N-methoxy-N-methylamide, is formed from a carboxylic acid derivative. mychemblog.com This intermediate is stable and less prone to over-addition of organometallic reagents. wikipedia.org

For the synthesis of this compound, a suitable protected amino acid could be converted to its corresponding Weinreb amide. This can be achieved by reacting the acid chloride or ester of the protected amino acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a base or using coupling reagents like DMT-MM. mychemblog.comnih.govorientjchem.org Subsequent reaction with an appropriate amine would yield the desired final product. This method offers a high degree of control over the reaction.

Stereoselective and Asymmetric Synthesis Routes

Controlling the stereochemistry at the α-carbon is crucial for many applications of this compound. Asymmetric synthesis aims to produce a single enantiomer of the target molecule.

One approach is the use of a chiral auxiliary in the Strecker reaction. For example, replacing ammonia with a chiral amine like (S)-alpha-phenylethylamine can induce asymmetry in the final product. wikipedia.org

Biocatalytic methods are also powerful tools for stereoselective synthesis. Enzymes such as nitrile hydratases can exhibit stereoselectivity, as seen in the hydrolysis of 2-(4-chlorophenyl)-3-methylbutyronitrile to the (S)-amide by Pseudomonas putida. researchgate.net Similarly, transaminases can be employed in dynamic kinetic resolutions to produce β-branched aromatic amino acids with high stereoselectivity, a strategy that could potentially be adapted for aliphatic amino acid derivatives. nih.gov

Other stereoselective methods reported in the literature for related compounds include the use of Garner's aldehyde as a chiral starting material to control the stereochemistry of subsequent reactions. elsevierpure.com Additionally, stereoselective elimination reactions of N-acyl-oxazolidin-2-one-syn-aldols have been used to create trisubstituted (E)-α,β-unsaturated amides with high diastereoselectivity, which could be further elaborated to the desired product. rsc.org

Enantioselective Synthesis of Chiral Isomers (L- and R-enantiomers)

The generation of stereochemically pure compounds is crucial in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit distinct biological activities. Enantioselective synthesis aims to produce a single enantiomer, bypassing the need for resolving a racemic mixture. While this compound is commonly used as a racemic mixture, the synthesis of its individual L- and R-enantiomers is of significant interest for developing new chiral ligands and potentially more selective herbicides. nih.govchemicalbook.com

Achieving enantioselectivity can be approached through various strategies, including the use of chiral catalysts or starting from a chiral pool substrate. For α-amino acids and their derivatives, asymmetric Strecker reactions using chiral catalysts or reagents can introduce the desired stereochemistry at the point of nitrile and amine addition. Another approach is the chiral resolution of the racemic amide or its precursor, for instance, through chromatographic methods using a chiral stationary phase or a chiral mobile phase additive to separate the enantiomers. mdpi.comnih.gov However, specific, high-yield enantioselective syntheses for L- and R-2-amino-N,3-dimethylbutanamide are not extensively detailed in publicly available literature, with most documented syntheses resulting in the racemate. nih.gov

Chiral Auxiliary and Asymmetric Catalysis in Derivatization

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is a powerful tool for the asymmetric synthesis of a wide range of molecules, including α-amino acids. nih.gov

Commonly used chiral auxiliaries include oxazolidinones, pseudoephedrine, and tert-butanesulfinamide. wikipedia.orgyale.edu In the context of synthesizing a derivative of this compound, a chiral auxiliary could be appended to a precursor molecule. For example, a chiral glycine (B1666218) equivalent bearing an auxiliary can undergo diastereoselective alkylation to build the carbon skeleton of the target molecule. nih.gov The use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand is a well-established method for the asymmetric synthesis of various amino acids. nih.govnih.gov This methodology, in principle, could be adapted for the asymmetric synthesis of 2-amino-2,3-dimethylbutyric acid, the precursor acid to the target amide, thereby controlling the stereochemistry.

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, represents another efficient strategy. nih.gov This can involve metal complexes with chiral ligands or metal-free organocatalysts to stereoselectively create the chiral quaternary carbon center of this compound. nih.govyale.edu

Biocatalytic Production and Biotechnological Applications

Biocatalytic methods present an environmentally friendly and highly efficient alternative to traditional chemical synthesis. These processes operate under mild conditions, reducing energy consumption and waste generation. google.com

Nitrile Hydratase-Catalyzed Hydration of Nitrile Precursors

The core of the biocatalytic production of this compound is the hydration of its precursor, 2-amino-2,3-dimethylbutyronitrile. This reaction is catalyzed by the enzyme nitrile hydratase (NHase, EC 4.2.1.84). researchgate.net NHase is a metalloenzyme that facilitates the conversion of a nitrile group (-C≡N) into an amide group (-C(=O)NH2) with high specificity and efficiency under mild pH and temperature conditions. google.comresearchgate.net This enzymatic route avoids the harsh acidic or basic conditions, high temperatures, and generation of toxic byproducts associated with chemical hydrolysis. google.comgoogle.com

The reaction is typically performed using whole microbial cells as the biocatalyst, which simplifies the process by eliminating the need for enzyme purification. researchgate.net

Identification and Utilization of Specific Microbial Strains (e.g., Nocardia globerula, Rhodococcus qingshengii, Rhodococcus erythropolis)

Several microbial strains have been identified and utilized for their robust nitrile hydratase activity in the production of this compound. These microorganisms are selected for their ability to tolerate high concentrations of both the substrate and the product, as well as resistance to cyanide ions, which can be released from the unstable aminonitrile substrate and inhibit the enzyme. google.comresearchgate.net

Key microbial strains employed in this biocatalytic process include:

Rhodococcus qingshengii google.com

Nocardia globerula google.comgoogle.com

Rhodococcus erythropolis google.com

Rhodococcus boritolerans researchgate.net

These strains have been shown to effectively catalyze the hydration of 2-amino-2,3-dimethylbutyronitrile to the desired amide. google.comresearchgate.net

Table 1: Microbial Strains Used in Biocatalytic Production

| Microbial Strain | Precursor Substrate | Product | Reference |

|---|---|---|---|

| Rhodococcus qingshengii CCTCC NO: M 2010050 | 2-amino-2,3-dimethylbutyronitrile | This compound | google.com |

| Nocardia globerula CCTCC NO: M 209214 | 2-amino-2,3-dimethylbutyronitrile | This compound | google.comgoogle.com |

| Rhodococcus erythropolis CCTCC NO: M 209244 | 2-amino-2,3-dimethylbutyronitrile | This compound | google.com |

| Rhodococcus boritolerans CCTCC M 208108 | 2-amino-2,3-dimethylbutyronitrile | This compound | researchgate.net |

Optimization of Biocatalytic Reaction Parameters (e.g., pH, Temperature, Substrate Concentration)

To maximize the yield and efficiency of the biocatalytic production, several reaction parameters are carefully optimized. A significant challenge is the inhibition of nitrile hydratase by cyanide ions that can dissociate from the 2-amino-2,3-dimethylbutyronitrile substrate. researchgate.net

Key optimization strategies include:

Temperature Control: Lowering the reaction temperature, for instance to 10°C, has been shown to successfully overcome the inhibition caused by cyanide. researchgate.net

pH Management: The optimal pH for the reaction is typically maintained in the range of 6.0 to 10.0. google.comgoogle.com Resting cells of Rhodococcus boritolerans have demonstrated high tolerance to alkaline conditions up to pH 9.3. researchgate.net

Biphasic Systems: Utilizing a biphasic system, such as n-hexane/water or a fluorous solvent/water system, can enhance the process. researchgate.netresearchgate.net The organic phase acts as a reservoir for the nitrile substrate, reducing its decomposition in the aqueous phase and minimizing product inhibition, leading to higher product concentrations and yields. researchgate.netresearchgate.net In an n-hexane/water system, a product concentration of 50 g/L and a yield of 91% have been achieved. researchgate.net

Table 2: Optimized Parameters for Biocatalytic Production

| Parameter | Optimized Value/Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | 10°C | Overcomes enzyme inhibition by cyanide dissociated from the substrate. | researchgate.net |

| pH | 6.0 - 10.0 | Optimal range for nitrile hydratase activity. | google.comgoogle.com |

| Reaction System | Biphasic (e.g., n-hexane/water) | Reduces substrate decomposition and product inhibition, improving yield. | researchgate.netresearchgate.net |

| Product Tolerance | Up to 40 g/L | Rhodococcus boritolerans shows high tolerance to product concentration. | researchgate.net |

| Cyanide Resistance | Up to 5 mM | Specific strains are resistant to cyanide, a key inhibitor. | researchgate.net |

Environmental and Economic Advantages of Biocatalytic Processes

The biocatalytic route for producing this compound offers significant environmental and economic benefits compared to conventional chemical methods. google.com

Environmental Advantages:

Mild Reaction Conditions: Biocatalysis operates at ambient temperatures and near-neutral pH, drastically reducing energy consumption. google.com

Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts, leading to less wastewater discharge and simpler purification processes. google.comgoogle.com

Environmentally Friendly: The process is considered a form of green chemistry, avoiding the use of harsh or toxic reagents often employed in chemical synthesis. google.com

Economic Advantages:

High Yield: Optimized biocatalytic processes can achieve high conversion rates and yields, often exceeding those of chemical routes. google.comresearchgate.net

Lower Costs: Reduced energy needs, shorter conversion times, and the potential for catalyst reuse contribute to lower production costs. google.comresearchgate.net

Industrial Scalability: The process has been shown to be robust and suitable for industrial-scale production. google.comresearchgate.net

Enzyme Engineering and Stability Studies for Enhanced Catalytic Performance

The enzymatic synthesis of this compound, an important intermediate for imidazolinone herbicides, has been a key area of research, focusing on the discovery, engineering, and stabilization of nitrile hydratase (NHase) enzymes. researchgate.netnih.gov These enzymes catalyze the hydration of the substrate 2-amino-2,3-dimethylbutyronitrile (ADBN) to the desired amide product. nih.gov The primary challenges in this biocatalytic process include enzyme inhibition by the substrate or byproducts like cyanide, product feedback inhibition, and maintaining enzyme stability under operational conditions. researchgate.netresearchgate.net

To address these challenges, significant efforts have been directed towards screening for robust microbial catalysts and engineering enzymes for superior performance. Various strains of Rhodococcus have been identified as potent producers of nitrile hydratase with desirable characteristics for this specific synthesis. nih.govnih.gov

Screening and Characterization of Cyanide-Resistant Nitrile Hydratases

A critical hurdle in the hydration of ADBN is the potential for the substrate to decompose, releasing cyanide ions which can inhibit the NHase enzyme. researchgate.netnih.gov Consequently, a primary strategy has been the screening and isolation of cyanide-resistant microbial strains.

Researchers have successfully identified several strains capable of tolerating significant concentrations of cyanide. For instance, Rhodococcus boritolerans CCTCC M 208108 was identified through a colorimetric screening method and demonstrated resistance to cyanide up to 5 mM. researchgate.netnih.gov Similarly, a newly isolated strain, Rhodococcus qingshengii, also showed tolerance to 5 mM KCN. nih.govresearchgate.net These strains not only resist cyanide inhibition but also exhibit high tolerance to the product, this compound, withstanding concentrations as high as 40 g/L. researchgate.netnih.govresearchgate.net

The nitrile hydratase from Pseudonocardia thermophila JCM3095, when produced recombinantly in Escherichia coli, also displayed robust thermal stability and notable resistance to cyanide inhibition. researchgate.netresearchgate.net This inherent stability is a crucial asset for developing an efficient whole-cell biocatalyst system. researchgate.net

Table 1: Comparison of Nitrile Hydratase (NHase) Producing Strains for this compound Synthesis

| Microbial Strain | Key Characteristics | Reported Performance | Citation |

|---|---|---|---|

| Rhodococcus boritolerans CCTCC M 208108 | Resistant to cyanide (5 mM); Tolerant to high product concentration (40 g/L) and alkaline pH (9.3). | Productivity of 12.3 g product/g catalyst in a biphasic system with cell reuse. | researchgate.netnih.gov |

| Rhodococcus qingshengii (new isolate) | Tolerant to KCN (5 mM) and product (40 g/L). Broad substrate range. | Achieved 33.8 g/L product concentration (84.5% yield) at 10°C. | nih.govresearchgate.net |

| Rhodococcus rhodochrous J1 | Contains two types of NHase (H-NHase and L-NHase); H-NHase shows higher substrate and product tolerance. Used for industrial production of other amides. | Overexpression in E. coli achieved specific activities of 400 U/mg (L-NHase) and 234 U/mg (H-NHase). | plos.org |

| Recombinant E. coli with NHase from Pseudonocardia thermophila JCM3095 | Robust thermal stability; Resistant to cyanide inhibition. | Fermentation optimization led to a 26.6-fold increase in enzyme activity (3.72 U/mL). | researchgate.netresearchgate.net |

Genetic Engineering for Enhanced Enzyme Production

Beyond screening natural diversity, genetic engineering offers a powerful approach to improve NHase production and functionality. A significant challenge has been the low expression levels of some NHases, like those from the industrially important Rhodococcus rhodochrous J1, in common host systems such as E. coli. plos.org

To overcome this, researchers have employed strategies including codon optimization, engineering of the Ribosome Binding Site (RBS), and optimizing the spacing sequences between genes. plos.org This approach successfully enabled the high-level expression of two distinct nitrile hydratases (L-NHase and H-NHase) from R. rhodochrous J1 in E. coli. The engineered E. coli not only produced the enzyme faster than the native strain but also yielded purified L-NHase and H-NHase with high specific activities. plos.org

Further optimization of the production process in recombinant hosts involves refining fermentation conditions. For E. coli expressing the P. thermophila NHase, systematic optimization of the fermentation process resulted in a 5.86-fold increase in optical density and a 26.6-fold increase in enzyme activity, creating a highly efficient whole-cell biocatalyst. researchgate.net

Table 2: Recombinant Production and Engineering of Nitrile Hydratase (NHase)

| Enzyme Source | Engineering Host | Engineering Strategy | Key Improvement | Citation |

|---|---|---|---|---|

| Rhodococcus rhodochrous J1 (H-NHase & L-NHase) | E. coli | Codon optimization, RBS engineering, spacer sequence optimization. | Successful overexpression of previously poorly expressed enzymes; shorter culture time than native strain. | plos.org |

| Pseudonocardia thermophila JCM3095 | E. coli BL21(DE3) | Systematic optimization of fermentation conditions. | Enzyme activity increased 26.6-fold to 3.72 U/mL; Specific activity increased 4-fold to 1.04 U/mg. | researchgate.net |

Stability Studies and Process Optimization

The stability of the NHase enzyme under operational conditions is paramount for industrial application. Studies have shown that temperature is a critical parameter for controlling both enzyme activity and stability, particularly in overcoming cyanide inhibition. For the hydration of ADBN by R. boritolerans, inhibition by cyanide was successfully mitigated by lowering the reaction temperature to 10°C. researchgate.netnih.gov Similarly, with the R. qingshengii strain, the final product concentration at 10°C was 2.5 times higher than at 30°C, highlighting the importance of temperature control for process efficiency. researchgate.net

Table 3: Optimization of Reaction Conditions for Enhanced Stability and Yield

| Parameter Optimized | Biocatalyst | Condition | Result | Citation |

|---|---|---|---|---|

| Temperature | Rhodococcus boritolerans CCTCC M 208108 | Reaction at 10°C | Successfully overcame inhibition by cyanide dissociated from the substrate. | researchgate.netnih.gov |

| Temperature | Rhodococcus qingshengii | Reaction at 10°C vs. 30°C | Product concentration (ADBA) reached 33.8 g/l, 2.5 times higher than at 30°C. | researchgate.net |

| Reaction System | Rhodococcus boritolerans CCTCC M 208108 | n-hexane/water biphasic system (30/70 v/v) | Product concentration improved to 50 g/l with 91% yield; catalyst productivity increased to 6.3 g product/g catalyst. | researchgate.netnih.gov |

| Catalyst Reuse | Rhodococcus boritolerans CCTCC M 208108 | Reuse of cells in a continuous reaction. | Catalyst could be reused at least twice, increasing productivity to 12.3 g product/g catalyst. | nih.gov |

Advanced Structural Elucidation and Characterization

Spectroscopic Analysis for Definitive Molecular Structure Determination

Spectroscopic methods are fundamental in confirming the covalent structure of 2-amino-2,3-dimethylbutanamide. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HR-MS) each offer complementary information to build a complete picture of the molecule's atomic arrangement and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-amino-2,3-dimethylbutanamide, both ¹H and ¹³C NMR are routinely used for structural confirmation. pharmaffiliates.comtcichemicals.com

The ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment. This would include resonances for the primary amide (-CONH₂) and primary amine (-NH₂) protons, a singlet for the methyl group at the C2 position, a septet for the single proton at the C3 position, and a doublet for the diastereotopic methyl groups attached to C3.

The ¹³C NMR spectrum provides information on the carbon backbone. nih.gov Key expected signals include a resonance for the carbonyl carbon of the amide group, signals for the quaternary C2 and tertiary C3 carbons, and distinct signals for the three methyl carbons in the molecule. The precise chemical shifts in both ¹H and ¹³C NMR are sensitive to the solvent used and the specific experimental conditions.

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of 2-amino-2,3-dimethylbutanamide, typically acquired using a KBr-pellet technique, displays characteristic absorption bands that confirm its structure. nih.gov

Key vibrational modes include:

N-H Stretching: The primary amine (R-NH₂) and primary amide (R-CONH₂) groups exhibit characteristic N-H stretching vibrations, typically appearing as a broad feature in the region of 3400-3200 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching from the methyl and methine groups are observed in the 3000-2850 cm⁻¹ range.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the primary amide is a prominent feature, typically found between 1680 and 1630 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the primary amine and amide groups appears in the 1650-1580 cm⁻¹ region, often overlapping with the C=O stretch.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amine/Amide (N-H) | Stretching | 3400 - 3200 |

| Alkyl (C-H) | Stretching | 3000 - 2850 |

| Amide (C=O) | Stretching | 1680 - 1630 |

| Amine/Amide (N-H) | Bending | 1650 - 1580 |

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 2-amino-2,3-dimethylbutanamide, the exact mass has been calculated as 130.110613074 Da, which corresponds to the molecular formula C₆H₁₄N₂O. nih.gov

When subjected to analysis, the molecular ion ([M]⁺) undergoes characteristic fragmentation. The pattern of these fragments provides further structural confirmation. Common fragmentation pathways for molecules of this type include alpha-cleavage (breaking the bond adjacent to a functional group) and the loss of neutral molecules. Key expected fragments for 2-amino-2,3-dimethylbutanamide would arise from the loss of the isopropyl group, the primary amine, or cleavage of the C-C bond adjacent to the carbonyl group.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional coordinates of each atom and the nature of intermolecular packing. A racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide has been successfully characterized using this method. nih.gov

The analysis of single crystals of 2-amino-2,3-dimethylbutanamide yielded detailed data on its solid-state conformation and the dimensions of its unit cell. nih.gov The compound crystallizes in a monoclinic system with the centrosymmetric space group P2₁/c, which is consistent with the presence of both enantiomers in the crystal lattice. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₁₄N₂O |

| Formula Weight | 130.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1766 (8) |

| b (Å) | 6.1741 (4) |

| c (Å) | 10.2322 (5) |

| β (°) | 94.682 (6) |

| Volume (ų) | 766.69 (8) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 120 |

The packing of molecules within the crystal is dictated by intermolecular forces. In the crystal structure of 2-amino-2,3-dimethylbutanamide, hydrogen bonding plays a critical role. The analysis reveals that intermolecular N–H⋯O hydrogen bonds are the primary interaction. nih.gov In this arrangement, the hydrogen atoms of the primary amine (N-H) and primary amide (N-H) groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) of an adjacent molecule acts as the hydrogen bond acceptor. These interactions link the individual L- and R-enantiomers together, creating an extensive and stable three-dimensional network throughout the crystal lattice. nih.gov This robust network of hydrogen bonds is a key feature of the compound's solid-state structure.

Crystallographic Space Group Determination and Implications for Chirality

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding its physical and chemical properties. For the compound 2-amino-N,3-dimethylbutanamide, X-ray crystallography has been employed to elucidate its solid-state structure, providing critical insights into its molecular geometry and chiral nature.

Detailed Research Findings

Crystallographic analysis of this compound has revealed that it crystallizes in the monoclinic system. nih.gov The determined space group for the racemic mixture of L- and R-2-amino-N,3-dimethylbutanamide is P2₁/c. nih.gov This particular space group is centrosymmetric, which has significant implications for the chirality of the molecules within the crystal lattice. nih.gov

The presence of a center of symmetry and glide planes within the P2₁/c space group indicates that for every molecule in the crystal, an inverted counterpart exists. nih.gov This is a direct consequence of the crystallization of a racemic mixture, where equal amounts of the levo (L) and dextro (R) enantiomers are present. nih.govnih.gov The crystal structure is further stabilized by intermolecular N-H···O hydrogen bonds, which link the two enantiomers into a three-dimensional network. nih.govnih.gov

The crystallographic investigation was conducted at a temperature of 120 K using Molybdenum Kα radiation. nih.gov The crystal structure was solved using direct methods and refined to a final R-factor of 0.049, indicating a high degree of accuracy in the determined atomic positions. nih.gov

Crystallographic Data for this compound

The following table summarizes the key crystallographic data obtained for this compound. nih.gov

| Parameter | Value |

| Empirical Formula | C₆H₁₄N₂O |

| Formula Weight | 130.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.1766 (8) |

| b (Å) | 6.1741 (4) |

| c (Å) | 10.2322 (5) |

| β (°) | 94.682 (6) |

| Volume (ų) | 766.69 (8) |

| Z | 4 |

| Temperature (K) | 120 |

| Radiation | Mo Kα |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| R-factor [F² > 2σ(F²)] | 0.049 |

Implications for Chirality

The determination of the centrosymmetric space group P2₁/c is a definitive confirmation of the racemic nature of the crystallized sample. nih.gov In a centrosymmetric crystal, for every chiral molecule, its non-superimposable mirror image (enantiomer) is also present and related by a center of inversion. This arrangement results in the cancellation of any bulk optical activity, which is a characteristic property of racemic compounds.

Therefore, the crystallographic data not only provides the precise atomic coordinates and molecular packing of this compound in the solid state but also unequivocally establishes the presence of both enantiomers in equal proportions within the crystal lattice.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) Calculations)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the behavior of amino acid derivatives. DFT is a widely used method that calculates the electronic structure of molecules to determine their properties. For molecules in the amino amide class, DFT calculations can predict reactivity, stability, and electronic characteristics.

DFT calculations are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By using functionals like B3LYP with basis sets such as 6-31G(d), researchers can predict bond lengths, bond angles, and dihedral angles of the ground state structure in the gas phase. rsc.org For related amino amides, molecular mechanics and semi-empirical methods like PM3 have also been used for initial geometry optimizations before applying more accurate DFT methods for energy calculations. woarjournals.org

While specific computational studies on 2-amino-N,3-dimethylbutanamide are not extensively documented, the methodology is well-established. Such calculations would model the electron density distribution, identifying sites susceptible to electrophilic or nucleophilic attack. For comparison and validation of computational models, experimental data from crystallographic studies of similar compounds, such as the racemic mixture of 2-amino-2,3-dimethylbutanamide, are invaluable. nih.gov The crystal structure of this related compound was found to be monoclinic (space group P2₁/c) and is stabilized by a network of intermolecular N–H···O hydrogen bonds. nih.gov

Table 1: Common Methodologies for Geometry Optimization

| Method | Typical Functional | Typical Basis Set | Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X | 6-31G(d), 6-311++G** | High-accuracy geometry and electronic structure prediction. rsc.orgwoarjournals.org |

| Hartree-Fock (HF) | N/A | 6-31G(d) | A foundational ab initio method, often a starting point for more complex calculations. researchgate.net |

| Møller-Plesset Perturbation Theory (MP2) | N/A | cc-pVDZ, cc-pVTZ | Incorporates electron correlation for more precise energy and geometry calculations. |

This table represents common methods applied to similar organic molecules; specific applications to this compound may vary.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to interpret and assign experimental spectra. After a molecule's geometry is optimized, a vibrational frequency analysis can be performed. rsc.org This analysis predicts the frequencies and intensities of infrared (IR) absorption bands, corresponding to the molecule's vibrational modes. These theoretical spectra are crucial for assigning peaks in experimentally obtained IR spectra. rsc.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predictions help in the assignment of ¹H and ¹³C NMR signals, providing a direct link between the computed electronic environment of each nucleus and the experimental spectrum.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the gap between them are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net For instance, the HOMO-LUMO gap can be related to the energy required for electronic excitation. In studies of related anticonvulsant compounds, electron propagator calculations have been used to determine ionization energies and electron affinities, which are directly related to FMO energies. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions like hydrogen bonding and charge transfer. NBO analysis provides a detailed picture of the bonding within a molecule, translating the complex wave function into a more intuitive chemical language of localized bonds and lone pairs.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is often accomplished by constructing a Potential Energy Surface (PES), which maps the molecule's energy as a function of one or more dihedral angles. daneshyari.com

For amino acid derivatives, the key dihedral angles are φ (phi) and ψ (psi) along the peptide backbone. daneshyari.com By systematically rotating these bonds and calculating the energy at each step using DFT or other methods, a detailed PES can be generated. daneshyari.com The minima on this surface correspond to stable conformations, while the saddle points represent the transition states for interconversion. These studies reveal the intrinsic conformational preferences of a molecule, which are dictated by steric hindrance and intramolecular interactions like hydrogen bonds. daneshyari.com

Elucidation of Proton Transfer and Tautomerism Processes

This compound can potentially exhibit tautomerism, a form of isomerization involving the migration of a proton. The most common form for this molecule would be amide-imidic acid tautomerism, where a proton moves from the nitrogen of the primary amide to the carbonyl oxygen.

Quantum chemical calculations are essential for studying these processes. researchgate.net By calculating the Gibbs free energies of the different tautomers, their relative stabilities can be determined. mdpi.com Furthermore, computational models can elucidate the mechanism of proton transfer, whether it occurs intramolecularly or is mediated by solvent molecules in an intermolecular process. researchgate.net Studies on similar systems suggest that intermolecular proton transfer involving dimers or oligomers is often the preferred pathway. researchgate.net Understanding these equilibria is crucial as different tautomers can exhibit vastly different chemical and biological properties.

Consideration of Solvent Effects in Computational Models

Calculations performed in the gas phase represent the intrinsic properties of a molecule, but in reality, chemical processes usually occur in solution. Solvents can significantly influence molecular geometry, conformational stability, and reaction pathways. Therefore, incorporating solvent effects into computational models is critical for obtaining realistic results.

There are two primary approaches to modeling solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between them. Studies on related amino amides have shown that molecules become more stabilized as the dielectric constant of the solvent increases. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) simulations are often used to assess these explicit solvation effects.

Both methods are used to study how solvent polarity influences properties like tautomeric equilibrium and the stability of different conformers. researchgate.net

Derivatives and Analogues of 2 Amino N,3 Dimethylbutanamide

Synthesis of Functionalized Derivatives and Related Butanamides

The synthesis of 2-amino-N,3-dimethylbutanamide itself is commonly achieved through the hydrolysis of its corresponding nitrile precursor, 2-amino-2,3-dimethylbutanenitrile (B50279), often using strong acids like sulfuric acid or through microbial catalysis. nih.govgoogle.com Building upon this core structure, a variety of functionalized derivatives can be prepared using established organic chemistry methodologies. The primary amino group and the secondary amide nitrogen serve as key handles for modification.

N-Functionalization: Direct N-alkylation of the primary amino group can be accomplished using alcohols in a ruthenium-catalyzed, base-free process that demonstrates excellent retention of stereochemical integrity, a crucial aspect for chiral derivatives. nih.gov Alternatively, standard methods such as reductive amination with aldehydes or ketones can be employed. Acylation of the amino group to form more complex amides is readily achieved using acyl chlorides, anhydrides, or by employing peptide coupling reagents.

Amide Bond Formation and Modification: The amide bond itself can be formed by coupling an N-protected amino acid (like Boc-valine) with methylamine (B109427) using activating agents such as thionyl chloride (SOCl₂) or standard peptide coupling reagents (e.g., T3P®). rsc.orgresearchgate.net This approach allows for the introduction of various substituents on the amide nitrogen. Furthermore, modern techniques like visible-light-mediated carbonyl acylative amination offer a modular and versatile strategy for synthesizing a broad range of α-amino amides, including complex derivatives of this compound. nih.gov

The table below summarizes key synthetic strategies for producing functionalized butanamides.

| Reaction Type | Reagents/Catalysts | Description | Key Features |

| Nitrile Hydrolysis | H₂SO₄ or Nitrile Hydratase | Converts the nitrile precursor to the primary amide. | Fundamental synthesis of the parent compound. nih.govgoogle.com |

| N-Alkylation | Alcohols, Ru-catalyst | Adds an alkyl group to the primary amine. | Atom-economic, base-free, retains stereochemistry. nih.gov |

| N-Acylation | Acyl Chlorides, Anhydrides | Forms a new amide bond at the primary amine. | A standard method for introducing diverse functional groups. |

| Amide Synthesis | N-Protected Amino Acid + Amine, Coupling Agents (e.g., SOCl₂, T3P®) | Forms the core butanamide structure from an amino acid precursor. | Allows for variation at the N-amide position; can retain stereochemistry. rsc.orgresearchgate.net |

| Carbonyl Acylative Amination | Aldehyde, Amine, Carbamoyl Radical Precursor, Visible Light | A three-component reaction to build the α-amino amide scaffold. | Highly modular for creating diverse libraries of derivatives. nih.gov |

These methods enable the creation of a diverse library of derivatives, allowing for systematic exploration of their chemical and biological properties.

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

While specific SAR studies on this compound are not extensively documented in public literature, principles can be extrapolated from studies on structurally related α-amino amides and other amide-containing bioactive molecules. These studies are crucial in medicinal chemistry and agrochemistry for optimizing potency, selectivity, and pharmacokinetic properties.

Substituents introduced at the primary amine, the amide nitrogen, or the α-carbon can profoundly impact the molecule's properties.

Chemical Reactivity: The basicity of the primary amine is a key factor in its reactivity. Bulky substituents on the nitrogen or at the α-carbon can introduce steric hindrance, which can decrease the rate of reactions like hydrolysis or further substitution. nih.gov The planarity of the amide bond, a result of resonance, is critical to its stability. Substituents that twist the amide bond can increase its susceptibility to cleavage. fiveable.me

Biological Interactions: In a biological context, the α-amino amide moiety can act as a zinc-binding group (ZBG) in metalloenzymes, such as histone deacetylases (HDACs). mdpi.com The primary amine and carbonyl oxygen can form a bidentate chelate with the zinc ion in the enzyme's active site. The nature of substituents on the butanamide scaffold affects binding affinity and selectivity. For instance, in novel benzamide-based pesticides, the type and position of substituents on the aromatic rings drastically influence their insecticidal and fungicidal activities. nih.govmdpi.com Similarly, for amide-based NMDA receptor antagonists, linker length, flexibility, and hydrogen bonding opportunities created by substituents are key modulators of potency. nih.gov

The following table illustrates substituent effects observed in related amide-containing bioactive compounds.

| Compound Class | Substituent Modification | Observed Effect on Activity | Reference |

| HDAC6 Inhibitors | Introduction of a methyl group at the α-position of the amide | Significantly weakened or eliminated anti-proliferative activity. | mdpi.com |

| Benzamide Pesticides | Change in substituent position (ortho, meta, para) on the aniline (B41778) ring | Little effect on larvicidal activity against mosquito larvae. | mdpi.com |

| Benzanilide K⁺ Channel Activators | Introduction of hydroxyl and phenyl groups on the aniline moiety | Resulted in a potent vasorelaxant with nanomolar efficacy. | nih.gov |

| NMDA Receptor Antagonists | Masking charged atoms on the linker region with amide groups | Decreased undesirable side effects (e.g., hERG activity) while maintaining on-target potency. | nih.gov |

Comparing the SAR of α-amino amides with their parent α-amino acids reveals important differences. The replacement of the carboxylic acid with an amide group alters the molecule's charge state, hydrogen bonding capability, and metabolic stability.

In the design of HDAC inhibitors, the α-amino amide group has been explored as a non-hydroxamate alternative for zinc binding. mdpi.com Its chelation pattern is similar to that of hydroxamic acids, but it offers a different toxicity and pharmacokinetic profile, potentially avoiding the genotoxicity associated with some hydroxamate-based drugs. mdpi.com This functional group swap is a key strategy in drug design to improve safety while retaining the necessary pharmacophore for biological activity.

The development of novel analogues often follows a rational, structure-based design approach. This involves identifying a pharmacophore—the essential structural features required for activity—and modifying the scaffold to enhance desired properties. For enzyme inhibitors, a typical pharmacophore model includes:

A "Cap" Group: A larger, often aromatic or heterocyclic, moiety that interacts with surface pockets of the target protein.

A Linker: A chain connecting the cap group to the active moiety, optimized for length and flexibility.

An Active Moiety/Binding Group: The group that interacts directly with the catalytic machinery or key residues of the target, such as the α-amino amide group for chelating a metal ion. mdpi.com

By systematically modifying each of these components, researchers can fine-tune the molecule's interaction with its target. For example, introducing specific substituents can enhance binding affinity, improve selectivity over related proteins, and block metabolic pathways to increase the compound's half-life in vivo. nih.gov This rational approach was successfully used to design potent aminopeptidase (B13392206) A (APA) inhibitors and to develop NMDA receptor antagonists with reduced off-target effects. nih.govedelris.com

Chiral Derivatives and Their Stereochemical Properties

This compound possesses a chiral center at the α-carbon (C2), meaning it can exist as two non-superimposable mirror images: (R)-2-amino-N,3-dimethylbutanamide and (S)-2-amino-N,3-dimethylbutanamide. The parent compound is often synthesized and used as a racemic mixture. nih.gov However, for many biological applications, particularly in pharmaceuticals, a single enantiomer is required, as different enantiomers can have vastly different biological activities and metabolic fates.

The synthesis of enantiomerically pure derivatives is therefore of significant importance. This can be achieved in two main ways:

Starting from a Chiral Pool: Using an enantiomerically pure starting material, such as L-valine ((S)-2-amino-3-methylbutanoic acid) or D-valine, ensures the stereochemistry of the final product.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

A critical aspect of synthesizing chiral derivatives is the retention of stereochemistry during chemical transformations. For example, the direct N-alkylation of α-amino acid amides using ruthenium catalysis has been shown to proceed with excellent preservation of the chiral center's configuration. nih.gov Similarly, many modern amide bond-forming reactions are designed to be "racemization-free," which is essential when coupling chiral amino acids. rsc.org

The stereochemical properties of these derivatives also include their conformational behavior. The amide bond (C(O)-N) has a significant partial double-bond character, which restricts free rotation. This restricted rotation can lead to the existence of stable cis and trans isomers, which can influence how the molecule fits into a binding site. fiveable.me The steric bulk of substituents on the amide nitrogen and the α-carbon can further influence the rotational energy barrier and the preferred conformation. fiveable.me

Applications as Chiral Ligands and Building Blocks in Asymmetric Synthesis

The structural features of chiral derivatives of this compound—specifically the presence of a stereocenter adjacent to coordinating amino and amide groups—make them highly valuable in the field of asymmetric synthesis.

As Chiral Ligands: Chiral α-amino amides can act as ligands for metal catalysts, creating a chiral environment that directs the stereochemical outcome of a reaction. C₂-symmetric chiral N,N'-dioxides, which can be synthesized from amino acids, have proven to be a versatile class of tetradentate ligands for a wide variety of metal ions, including Cu(II), Ni(II), and Sc(III). rsc.orgnih.gov These metal-ligand complexes are effective catalysts for numerous asymmetric reactions, such as cycloadditions and nucleophilic additions. nih.gov The modular nature of the amino amide scaffold allows for easy tuning of steric and electronic properties to optimize enantioselectivity for a specific transformation.

As Chiral Organocatalysts: Chiral primary α-amino amides, a class to which derivatives of this compound belong, have emerged as powerful and inexpensive bifunctional organocatalysts. mdpi.com They contain a basic amino group (a Brønsted base site) and an amide N-H group capable of hydrogen bonding (a Brønsted acid site). This combination allows them to activate both the nucleophile and the electrophile in reactions such as aldol (B89426), Strecker, and Michael reactions, leading to products with high enantiomeric excess. mdpi.com

As Chiral Building Blocks: Enantiomerically pure α-amino amides are valuable chiral building blocks for the synthesis of more complex molecules, including pharmaceuticals and natural products. sigmaaldrich.com Their incorporation into a larger structure imparts a specific stereochemistry that can be essential for its ultimate biological function. The synthesis of peptides containing D-amino amides, for instance, often relies on the availability of such chiral precursors to build molecules with enhanced stability against enzymatic degradation. rsc.org

Applications in Advanced Chemical and Biochemical Research

Role as Chemical Intermediates in Complex Organic Synthesis

As a chiral molecule, this class of compounds serves as a versatile building block in organic chemistry, enabling the construction of complex molecular architectures with specific stereochemistry.

The primary and most well-documented application of the closely related compound, 2-amino-2,3-dimethylbutanamide, is its role as a key intermediate in the synthesis of imidazolinone herbicides. nih.gov These herbicides are known for their high efficiency, low toxicity, and broad-spectrum activity. patsnap.com The synthesis process involves the reaction of 2-amino-2,3-dimethylbutanamide with a substituted pyridine-2,3-dicarboxylic acid derivative. google.com This reaction leads to the formation of the characteristic imidazolinone ring, a critical step in the synthesis of herbicides such as imazamox, imazethapyr (B50286), and imazaquin. smolecule.comgoogle.com

For instance, the synthesis of imazethapyr involves a cyclization reaction between an anhydride (B1165640) intermediate and 2-amino-2,3-dimethylbutanamide under basic conditions. google.com Similarly, in the production of imazamox, 2-amino-2,3-dimethylbutanamide provides the necessary structure for the imidazolinone ring through condensation reactions. smolecule.com The market demand for these herbicides is substantial, highlighting the industrial importance of their chemical precursors. google.com

Table 1: Imidazolinone Herbicides Synthesized Using 2-amino-2,3-dimethylbutanamide Intermediate

| Herbicide Name | Chemical Class | Primary Use |

| Imazamox | Imidazolinone | Post-emergence control of broadleaf and grass weeds in crops like soybeans and legumes. nih.gov |

| Imazethapyr | Imidazolinone | Systemic herbicide for controlling weeds in soybeans, peas, and other legumes. |

| Imazaquin | Imidazolinone | Used to control broadleaf weeds in soybeans. google.com |

| Imazapyr | Imidazolinone | Broad-spectrum herbicide used for control of grasses, broadleaf weeds, and woody species. |

Beyond its role in agrochemicals, 2-amino-N,3-dimethylbutanamide and its analogues are valuable as building blocks in broader organic synthesis. a2bchem.com Their chiral nature is particularly useful in asymmetric synthesis, which is vital for producing enantiomerically pure compounds for pharmaceuticals. The presence of both amino and amide functional groups allows for a variety of chemical transformations. smolecule.com

These compounds serve as versatile starting materials for the synthesis of more complex molecules, including amino acids, peptides, and various heterocyclic compounds. a2bchem.com The unique structural characteristics of the dimethylbutanamide backbone allow chemists to precisely tailor reactivity and selectivity, facilitating the efficient construction of intricate molecular structures. a2bchem.com

Exploration in Enzyme Inhibition Mechanisms

Derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes, demonstrating potential for therapeutic applications.

Research into new antimalarial drugs has identified two essential aminopeptidases in the Plasmodium falciparum parasite, M1 and M17, as viable drug targets. asm.orgnih.gov These enzymes are crucial for the parasite's survival. asm.org A complex derivative, N-(2-(hydroxyamino)-2-oxo-1-(3′,4′,5′-trifluoro-[1,1′-biphenyl]-4-yl)ethyl)-3,3-dimethylbutanamide (MMV1557817), has been identified as a potent, dual inhibitor of both M1 and M17 aminopeptidases from P. falciparum and P. vivax. asm.orgnih.govprobechem.com This compound demonstrates nanomolar inhibitory constants against these critical parasitic enzymes. nih.govprobechem.com

Separately, studies on (2S)-2-Amino-N,3-dimethylbutanamide have shown that it can act as an inhibitor of human serum enzymes, indicating its potential for interaction with biological systems. biosynth.com

Table 2: Enzyme Inhibition by 2-amino-dimethylbutanamide Derivatives

| Compound / Derivative | Target Enzyme(s) | Organism | Significance |

| MMV1557817 | M1 and M17 Aminopeptidases | Plasmodium falciparum, P. vivax | Potent dual inhibitor with antimalarial activity, representing a lead compound for drug development. asm.orgprobechem.com |

| (2S)-2-Amino-N,3-dimethylbutanamide | Human Serum Enzymes | Human | Demonstrates inhibitory activity, suggesting potential for broader biochemical applications. biosynth.com |

To understand the mechanism of inhibition, researchers have successfully determined the binding mode of the dual aminopeptidase (B13392206) inhibitor MMV1557817. asm.org Co-crystallographic structures of the inhibitor bound to the P. falciparum M1 (PfA-M1) and M17 (PfA-M17) aminopeptidases have been obtained. asm.orgbiorxiv.org

The crystallographic data for PfA-M1 bound to MMV1557817 is available in the Protein Data Bank under the accession code 8SVL. pdbj.org These structures provide detailed, atomic-level insights into how the inhibitor interacts with the active sites of the enzymes, revealing the specific contacts and forces responsible for its potent inhibitory activity. This information is invaluable for the rational design of new, even more effective antimalarial agents. asm.org

The metabolic stability of a potential drug candidate is a critical parameter. Research into the properties of (2S)-2-Amino-N,3-dimethylbutanamide has shown that the compound is rapidly hydrolyzed in vitro by esterase enzymes. biosynth.com This susceptibility to enzymatic degradation is an important consideration in its potential development. In a related context, other research has focused on improving the metabolic stability of similar compounds by modifying their structure to reduce their vulnerability to amidase enzymes. lookchem.com The N-methylation present in this compound is one such modification that can influence metabolic pathways and reduce susceptibility to certain enzymes compared to unmethylated analogues.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

6.3. Development of Lead Compounds in Chemical Biology (mechanistic insights, not therapeutic results)

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Future Research Directions and Open Questions

Development of More Sustainable and Efficient Synthetic Routes (e.g., Green Chemistry Principles)

Current synthetic methodologies for analogous compounds often rely on traditional chemical pathways that can involve harsh conditions and generate significant waste. The future development of 2-amino-N,3-dimethylbutanamide hinges on creating more environmentally benign and efficient production methods.

A significant research opportunity lies in the application of biocatalysis. The synthesis of the related compound, 2-amino-2,3-dimethylbutanamide, has been successfully achieved using nitrile hydratase enzymes from microorganisms like Nocardia globerula and Rhodococcus qingshengii. researchgate.netgoogle.com These enzymatic processes offer numerous advantages over conventional chemical synthesis, which often employs concentrated sulfuric acid at high temperatures. google.com Biocatalytic routes operate under mild conditions (e.g., 20-40°C and neutral pH), leading to high conversion rates and yields, often exceeding 95%, with minimal environmental impact. researchgate.netgoogle.comgoogle.com

Future research should aim to develop a biocatalytic or chemoenzymatic route specifically for this compound. This could involve:

Enzymatic N-alkylation: Investigating enzymes capable of selectively methylating the amide nitrogen of a precursor molecule.

Novel pathways: Designing a multi-enzyme cascade that builds the molecule from simpler, renewable starting materials.

Integrated Chemo- and Biocatalysis: Combining the selectivity of enzymes with efficient chemical catalysts in a one-pot synthesis, a strategy that has proven effective for constructing other challenging amide bonds. nih.gov

The principles of green chemistry, such as the use of greener solvents (e.g., water or bio-derived solvents) and improving atom economy, should guide these synthetic explorations. nih.gov

Table 1: Comparison of Synthetic Routes for Structurally Related Amides

| Feature | Conventional Chemical Synthesis (e.g., Acid Hydrolysis) | Biocatalytic Synthesis (e.g., Nitrile Hydratase) |

| Reagents | Strong acids (e.g., H₂SO₄), harsh bases | Whole-cell or isolated enzymes |

| Conditions | High temperatures (e.g., 100°C) | Mild temperatures (e.g., 20-40°C), near-neutral pH |

| Solvents | Often organic solvents | Primarily aqueous media |

| Yield | Variable, often lower due to side reactions | Typically high (>95%) |

| Waste Profile | Significant acid/base waste, by-products | Minimal, biodegradable waste |

| Sustainability | Low | High |

Deeper Understanding of Structure-Function Relationships at the Molecular and Sub-molecular Levels

A fundamental knowledge gap exists regarding the precise three-dimensional structure of this compound and how its architecture dictates its chemical properties and potential functions. While computational models provide basic data, experimental validation is a critical next step. nih.gov For the related isomer 2-amino-2,3-dimethylbutanamide, crystallographic studies have revealed how intermolecular N—H⋯O hydrogen bonds create a three-dimensional network in the solid state. nih.gov

Future research must focus on:

X-ray Crystallography: Obtaining a single-crystal X-ray structure of enantiomerically pure this compound would provide definitive information on bond lengths, bond angles, and solid-state packing. This is essential for understanding intermolecular interactions.

Spectroscopic Analysis: Advanced NMR and vibrational spectroscopy techniques can elucidate the compound's conformational dynamics in solution.

Relating Structure to Properties: A key open question is how the interplay between the chiral center at the alpha-carbon, the steric bulk of the isopropyl group, and the electronic effects of the N-methyl group influences the molecule's reactivity, solubility, and potential as a chiral ligand or auxiliary.

Table 2: Computed Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 46.2 Ų |

| Data sourced from PubChem CID 13491007. nih.gov |

Expansion of Applications as Versatile Chiral Auxiliaries and Catalysts

The presence of a stereocenter derived from the natural amino acid L-valine makes this compound an intriguing but unexplored candidate for applications in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. rsc.org

This opens up a significant avenue for future investigation:

Design and Synthesis: Developing methods to attach this compound to prochiral substrates to assess its ability to direct stereoselective transformations like alkylations, aldol (B89426) reactions, or Diels-Alder reactions.

Mechanism of Stereocontrol: Investigating how the structural features of the auxiliary, particularly the isopropyl and N-methyl groups, sterically influence the approach of reagents to the substrate, thereby controlling the formation of one enantiomer over the other.

Catalytic Applications: Exploring the potential of the molecule or its derivatives to act as a chiral ligand for metal catalysts or as a small organic molecule catalyst (organocatalyst) for asymmetric reactions. Its bifunctional nature (amine and amide groups) could be advantageous for creating well-defined catalytic pockets.

The development of this compound as a recyclable and effective chiral auxiliary would be a valuable addition to the toolkit of synthetic organic chemists. rsc.org

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry offers powerful tools to predict molecular properties and reaction outcomes, guiding experimental work and saving significant laboratory resources. To date, no specific computational studies have been published for this compound. Applying these methods represents a wide-open field of research.

Future computational studies could focus on:

Density Functional Theory (DFT): DFT can be used to calculate the electronic structure, spectroscopic properties (IR, NMR), and reaction energetics. This would be invaluable for understanding potential synthetic pathways and predicting the stability of intermediates and transition states.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility, solvation, and interactions with other molecules. This would be particularly useful for understanding how it might function as a chiral auxiliary or catalyst in a complex reaction environment.

Predictive Design: Using computational models to design new derivatives of this compound with enhanced properties, such as improved stereoselectivity as a chiral auxiliary or greater efficacy as a catalyst.

Table 3: Potential Computational Approaches and Research Goals

| Computational Method | Research Question / Goal |

| Density Functional Theory (DFT) | - Predict stable conformations and vibrational spectra.- Model transition states for proposed synthetic routes.- Analyze the electronic structure to understand reactivity. |

| Molecular Dynamics (MD) | - Simulate behavior in different solvents.- Investigate intermolecular interactions and hydrogen bonding.- Model the interaction between the molecule (as an auxiliary) and a substrate. |

| Quantum Theory of Atoms in Molecules (QTAIM) | - Characterize non-covalent interactions that direct stereoselectivity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N,3-dimethylbutanamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves coupling tert-leucine derivatives with methylamine via amidation. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) are used in DMF to activate the carboxyl group, followed by purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) . Optimization includes controlling reaction temperature (e.g., 0–25°C) and stoichiometric ratios (1:1.2 for amine:carboxylate).

Q. How can researchers verify the stereochemical purity of synthesized this compound enantiomers?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) is effective. Compare retention times with known standards of (2S)- and (2R)-enantiomers . For absolute configuration confirmation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in DMSO-d₆ to identify methyl groups (δ 1.0–1.5 ppm) and amide protons (δ 6.5–8.0 ppm).

- MS : High-resolution ESI-MS to confirm molecular weight (C₇H₁₆N₂O, 144.21 g/mol) .

- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural analysis?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotameric interconversion of the amide group). Use variable-temperature NMR (VT-NMR) to slow conformational changes. For example, cooling to −40°C in CDCl₃ can simplify splitting patterns . Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. What strategies mitigate low yields in large-scale synthesis due to steric hindrance from the tert-butyl group?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to improve solubility.

- Catalysis : Employ Pd-catalyzed coupling or enzyme-mediated amidation (e.g., lipases) for regioselectivity .

- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 min at 80°C vs. 24 hr conventional) .

Q. How does the electron-donating methyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The tert-butyl group increases steric bulk, reducing reaction rates with nucleophiles. Compare kinetics with less hindered analogs (e.g., N-methylacetamide) using UV-Vis or stopped-flow techniques. Reactivity follows the order: acyl chloride > anhydride > ester > amide, as per electron-donating effects .

Handling and Safety

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.